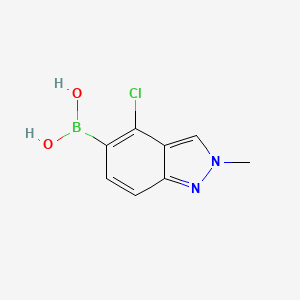

(4-Chloro-2-methyl-indazol-5-yl)boronic acid

Description

(4-Chloro-2-methyl-indazol-5-yl)boronic acid is a heterocyclic boronic acid derivative featuring an indazole core substituted with chlorine (position 4), methyl (position 2), and a boronic acid group (position 5). Boronic acids are pivotal in medicinal chemistry and organic synthesis due to their unique reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, which enable the construction of carbon-carbon bonds . Their ability to form reversible covalent bonds with diols or amino acids also makes them valuable in drug design, biosensing, and targeted therapies .

Below, we compare its structural, physicochemical, and functional attributes with analogous boronic acid derivatives.

Properties

Molecular Formula |

C8H8BClN2O2 |

|---|---|

Molecular Weight |

210.43 g/mol |

IUPAC Name |

(4-chloro-2-methylindazol-5-yl)boronic acid |

InChI |

InChI=1S/C8H8BClN2O2/c1-12-4-5-7(11-12)3-2-6(8(5)10)9(13)14/h2-4,13-14H,1H3 |

InChI Key |

IBIHIWYWLOFSFO-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C2=CN(N=C2C=C1)C)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (4-Chloro-2-methyl-indazol-5-yl)boronic acid

General Synthetic Strategies for Indazole Boronic Acids

Boronic acids attached to heterocycles like indazole are commonly prepared via transition-metal-catalyzed borylation of halogenated precursors. The key synthetic routes include:

- Palladium-catalyzed Miyaura borylation : Conversion of aryl halides (bromo or chloro derivatives) to arylboronic acids or esters using bis(pinacolato)diboron (B2pin2) or related boron reagents.

- Lithium-halogen exchange followed by borylation : Treatment of halogenated indazole derivatives with organolithium reagents, followed by quenching with boron electrophiles.

- Direct C–H borylation : Catalytic borylation of C–H bonds adjacent to directing groups on the indazole ring.

These methods are adapted depending on the sensitivity of substituents and the desired regioselectivity.

Specific Preparation of (4-Chloro-2-methyl-indazol-5-yl)boronic Acid

Starting Material Preparation: Halogenated Indazole Derivative

The synthesis typically begins with the preparation of the appropriately substituted halogenated indazole, such as 4-chloro-2-methyl-indazole or its derivatives. Indazole rings can be constructed via cyclization of haloaryl hydrazones or through Pd-catalyzed oxidative benzannulation of pyrazoles and alkynes, as reported by Tang et al. and Joo et al..

Miyaura Borylation of 4-Chloro-2-methyl-indazole

The most common and reliable method to introduce the boronic acid functionality at the 5-position of the indazole ring is the palladium-catalyzed Miyaura borylation of the corresponding 5-halogenated precursor (usually 5-bromo or 5-chloro derivative):

- Reagents and conditions : The reaction is carried out using bis(pinacolato)diboron (B2pin2) as the boron source, a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4, and a base like potassium acetate or cesium carbonate in an inert atmosphere.

- Solvent : Common solvents include dimethylformamide (DMF), 1,4-dioxane, or tetrahydrofuran (THF).

- Temperature and time : Typically heated at 70–90 °C for several hours (2–24 h) under argon or nitrogen.

After the borylation, the pinacol boronate ester intermediate is hydrolyzed under acidic or basic conditions to yield the free boronic acid.

Alternative Lithiation-Borylation Route

An alternative route involves:

- Lithium-halogen exchange : Treatment of 4-chloro-2-methyl-5-halogenated indazole with n-butyllithium or tert-butyllithium at low temperature (-78 °C).

- Quenching with trialkyl borates : The organolithium intermediate is then reacted with trimethyl borate or triethyl borate.

- Hydrolysis : Subsequent acidic workup yields the boronic acid.

This method is useful when the halogen at the 5-position is less reactive or when regioselectivity is critical. However, it requires careful control of reaction conditions due to the sensitivity of organolithium reagents.

Representative Experimental Data and Outcomes

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pd-catalyzed borylation | Pd(dppf)Cl2, B2pin2, KOAc, 1,4-dioxane, 80 °C, 12 h | 75–85 | High regioselectivity; mild conditions |

| Lithiation-borylation | n-BuLi, -78 °C, then B(OMe)3, acidic workup | 60–70 | Requires strict anhydrous conditions |

| Hydrolysis of boronate ester | Aqueous acidic or basic media | Quantitative | Converts ester to boronic acid |

These yields and conditions are consistent with those reported for similar indazole boronic acids in the literature.

Mechanistic Insights

- The Miyaura borylation proceeds via oxidative addition of the Pd(0) catalyst into the C–X bond of the halogenated indazole, transmetallation with the diboron reagent, and reductive elimination to form the C–B bond.

- The lithiation-borylation involves nucleophilic substitution at the halogenated carbon with lithium, followed by electrophilic trapping with borate esters.

The choice of method depends on substrate stability, availability of starting materials, and desired scale.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Pd-catalyzed Miyaura borylation | 4-Chloro-2-methyl-5-bromoindazole | Pd(dppf)Cl2, B2pin2, KOAc | 70–90 °C, 12 h, inert atmosphere | Mild, high yield, scalable | Requires halogenated precursor |

| Lithiation-Borylation | 4-Chloro-2-methyl-5-halogenated indazole | n-BuLi, B(OMe)3 | -78 °C to RT, anhydrous | Useful for less reactive halides | Sensitive reagents, lower yield |

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methyl-indazol-5-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The chlorine atom on the indazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the chlorine atom can introduce various functional groups onto the indazole ring.

Scientific Research Applications

(4-Chloro-2-methyl-indazol-5-yl)boronic acid has several scientific research applications:

Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other functionalized compounds.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methyl-indazol-5-yl)boronic acid depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, indazole derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects .

Comparison with Similar Compounds

Structural Analogs

Structurally related indazolyl boronic acids vary in substituent positions and functional groups, significantly impacting their properties and applications. Key analogs include:

| Compound Name | CAS Number | Substituents (Indazole Positions) | Molecular Weight (g/mol) | Similarity Score* |

|---|---|---|---|---|

| (5-Methyl-1H-indazol-4-yl)boronic acid | 1245816-10-7 | Methyl (5), Boronic acid (4) | ~179.0 | 0.99 |

| (4-Methyl-1H-indazol-5-yl)boronic acid | 1245816-09-4 | Methyl (4), Boronic acid (5) | ~179.0 | 0.87 |

| (5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid | 2096334-81-3 | Methyl (5), THP-protected (1) | ~290.2 | 0.92 |

| (1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-yl)boronic acid | 2374153-25-8 | CF₃ (5), THP-protected (1) | ~344.1 | 0.85 |

*Similarity scores calculated based on structural overlap .

Key Observations :

- Substituent Position : The placement of methyl and boronic acid groups (e.g., 4 vs. 5 positions) alters steric and electronic profiles, affecting reactivity and target binding.

- Protective Groups : Tetrahydro-2H-pyran (THP) protection (e.g., CAS 2096334-81-3) enhances stability but may reduce aqueous solubility .

- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents (e.g., CAS 2374153-25-8) increase lipophilicity and metabolic stability .

Physicochemical Properties

Acidity (pKa)

Boronic acids exhibit pH-dependent reactivity, with pKa values influencing their ability to form boronate esters or interact with biological targets. For example:

- 3-AcPBA and 4-MCPBA : pKa ~8.5–9.5, limiting reactivity at physiological pH (7.4) .

- Phenylboronic acid : pKa ~8.8, less effective in diol binding under physiological conditions .

- Target Compound : The chloro group (electron-withdrawing) likely lowers pKa compared to methyl-substituted analogs, enhancing boronate formation at physiological pH .

Binding Affinity

Boronic acids bind diols (e.g., saccharides) and serine proteases via reversible covalent interactions. For instance:

- Phenanthren-9-yl boronic acid : Binds 4T1 cancer cells with sub-micromolar cytotoxicity .

- β-Amido boronic acids : Exhibit MST binding constants <20 µM when unprotected, highlighting the boronic acid’s critical role .

- Target Compound : Predicted to show moderate-to-high affinity for hydroxyl-rich targets (e.g., glycoproteins) due to optimized pKa and steric accessibility.

Antiproliferative Effects

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid : Demonstrated cytotoxicity in triple-negative breast cancer (4T1 cells) at sub-µM concentrations .

- Bortezomib : A proteasome inhibitor containing boronic acid, selectively targeted by EGCG due to its boronic acid moiety .

- Target Compound : Chloro and methyl groups may enhance membrane permeability and target specificity, though in vitro data are needed for validation.

Enzymatic Inhibition

- Peptide boronic acids : Covalently inhibit proteases (e.g., CYP3A4) in clinical trials .

Biological Activity

(4-Chloro-2-methyl-indazol-5-yl)boronic acid is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of (4-Chloro-2-methyl-indazol-5-yl)boronic acid typically involves multicomponent reactions or Suzuki coupling methods, which allow for the incorporation of boronic acid moieties into indazole frameworks. The structural characteristics include a chloro substituent at the 4-position and a methyl group at the 2-position of the indazole ring, which may influence its biological activity.

Antitumor Activity

Research has demonstrated that compounds containing indazole derivatives exhibit promising antitumor properties. For instance, studies have shown that various indazole-based compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The specific compound (4-Chloro-2-methyl-indazol-5-yl)boronic acid has been evaluated for its inhibitory effects on CDK9, with IC50 values indicating moderate potency against hematologic malignancies. For example, one study reported an IC50 of 0.26 μM against the Molm-13 cell line and 0.09 μM against MV4-11 cells .

The mechanism by which (4-Chloro-2-methyl-indazol-5-yl)boronic acid exerts its biological effects includes:

- Inhibition of CDKs : The compound binds to the ATP-binding site of CDK9, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This interaction is facilitated by specific molecular docking studies that highlight key amino acid interactions within the kinase domain .

- Cell Cycle Arrest : Analysis of cell cycle progression in treated cancer cell lines has shown that this compound can effectively halt the cell cycle at specific checkpoints, thereby inhibiting proliferation .

Table 1: Biological Activity Evaluation

| Compound | Target | IC50 (μM) | Remarks |

|---|---|---|---|

| (4-Chloro-2-methyl-indazol-5-yl)boronic acid | CDK9 | 0.26 | Moderate potency against Molm-13 |

| 0.09 | High potency against MV4-11 | ||

| Indazole derivatives | Various CDKs | Varies | Range from nanomolar to micromolar |

Safety and Toxicity

Toxicity assessments conducted on animal models indicate that (4-Chloro-2-methyl-indazol-5-yl)boronic acid exhibits a favorable safety profile at therapeutic doses. No significant adverse effects were observed in histological analyses of major organs following administration at high doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.